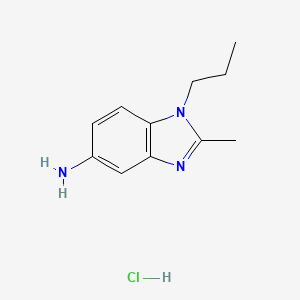
4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, also known as CZC-25146, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. This inhibition leads to an increase in dopamine and cAMP signaling, which may have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and cAMP signaling, which may have therapeutic benefits in the treatment of neurological disorders. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide is its potential use as a therapeutic agent for the treatment of neurological disorders and cancer. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic benefits.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors for the treatment of neurological disorders. Another area of interest is the study of the potential use of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in combination with other therapeutic agents for the treatment of cancer. Further research is needed to fully understand the potential benefits and limitations of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide in scientific research.
Synthesemethoden
The synthesis of 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with 3-amino-5-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield 4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-N-(3-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-20-9-12(16)14(19-20)15(21)18-11-5-3-4-10(8-11)13-6-7-17-22-13/h3-9H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUKLXOROURGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969825.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B5969880.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)